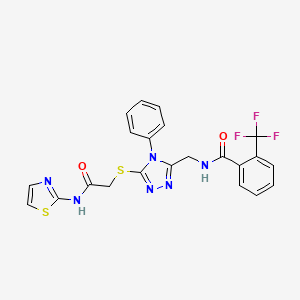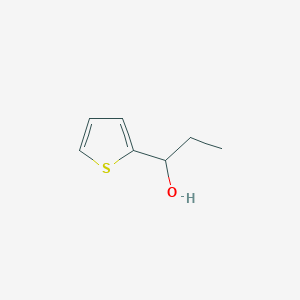![molecular formula C17H12N4O2S B2561597 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034395-69-0](/img/structure/B2561597.png)
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide, also known as FPBM, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPBM is a benzothiazole derivative that exhibits promising anticancer, antiviral, and anti-inflammatory activities.
Scientific Research Applications
Synthesis and Biological Activity
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide and similar compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, pyridine and thioamide derivatives have shown significant cytotoxicity against certain cancer cell lines, such as MCF-7 breast cancer cells (Zaki et al., 2018).
Chemical Synthesis and Transformations
- Detailed synthesis processes and chemical transformations of compounds like this compound have been documented. These include methods for synthesizing benzothiazole derivatives and exploring their reactivity through various chemical reactions (El’chaninov et al., 2018).
Theoretical Calculations and Chemistry
- Theoretical calculations related to the chemistry of compounds containing the furan-pyrazine-benzothiazole structure have been conducted. These studies provide insights into the electronic structures of reactants and the mechanisms of their chemical reactions (Yıldırım & Kandemirli, 2005).
Antimicrobial Properties
- Studies have demonstrated the promising antimicrobial properties of derivatives of this compound. Certain compounds in this class showed strong antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Electrophilic Substitution Reactions
- These compounds can undergo various electrophilic substitution reactions, providing a pathway for the synthesis of diverse chemical entities with potential biological activities (Aleksandrov & El’chaninov, 2017).
Anticancer Activity
- Several N-heterocycles derived from pyrazolyl-substituted furanones, which are structurally related to this compound, have shown significant anticancer activities against various carcinoma cell lines (Abou-Elmagd et al., 2016).
Prooxidant and Antioxidant Processes
- Research on thiazole derivatives, closely related to this compound, has explored their impact on pro- and antioxidant processes in liver homogenates of healthy and tumor-bearing mice (Shalai et al., 2021).
Synthesis of Novel Heterocycles
- Novel heterocycles, including furo[3,2-e]pyrazolo[3,4-b]pyrazines, have been synthesized and characterized, indicating potential for future pharmacological studies (El‐Dean et al., 2018).
Spectroscopic and Biological Studies
- Spectroscopic and biological studies of triazolo[3,4-b][1,3,4]thiadiazole derivatives, structurally akin to this compound, have been conducted to assess their antibacterial and antifungal activities (Patel et al., 2015).
properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-17(11-1-2-13-15(7-11)24-10-21-13)20-8-14-16(19-5-4-18-14)12-3-6-23-9-12/h1-7,9-10H,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQJFGCBNMFSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=NC=CN=C3C4=COC=C4)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

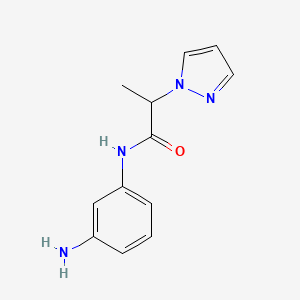

![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)

![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)
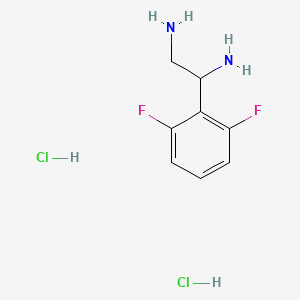
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid](/img/structure/B2561524.png)

![2-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2561528.png)
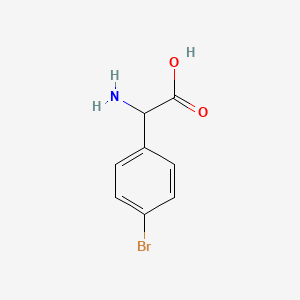
![6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561530.png)
![6-[5-(3,4-Dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2561531.png)
